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molecular formula C6H15NO2 B556877 (S)-3-Isopropylamino-1,2-propanediol CAS No. 90742-94-2

(S)-3-Isopropylamino-1,2-propanediol

Cat. No. B556877
M. Wt: 133.19 g/mol
InChI Key: YKBZGEJJKPNRSI-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04604481

Procedure details

A mixture of 37 g (0.5 mole) of glycidol and 35.4 g (0.6 mole) of isopropylamine was stirred at 25° overnight. Excess isopropylamine was evaporated in vacuo and the mixture was distilled to give 53 g of product: b.p. 80° C./0.1 mm Hg. The NMR and IR spectra were consistent with the assigned structure and the elemental analysis was consistent with the empirical formula C6H15O2N.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH:2]1[CH2:4][OH:5].[CH:6]([NH2:9])([CH3:8])[CH3:7]>>[CH:6]([NH:9][CH2:1][CH:2]([OH:3])[CH2:4][OH:5])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
35.4 g
Type
reactant
Smiles
C(C)(C)N

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 25° overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess isopropylamine was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)NCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04604481

Procedure details

A mixture of 37 g (0.5 mole) of glycidol and 35.4 g (0.6 mole) of isopropylamine was stirred at 25° overnight. Excess isopropylamine was evaporated in vacuo and the mixture was distilled to give 53 g of product: b.p. 80° C./0.1 mm Hg. The NMR and IR spectra were consistent with the assigned structure and the elemental analysis was consistent with the empirical formula C6H15O2N.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH:2]1[CH2:4][OH:5].[CH:6]([NH2:9])([CH3:8])[CH3:7]>>[CH:6]([NH:9][CH2:1][CH:2]([OH:3])[CH2:4][OH:5])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
35.4 g
Type
reactant
Smiles
C(C)(C)N

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 25° overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess isopropylamine was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)NCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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